REACTION_CXSMILES
|
[Mg].[CH3:2]I.[C:4]([N:8]1[C:13](=[O:14])[C:12](Cl)=[C:11]([Cl:16])[CH:10]=[N:9]1)([CH3:7])([CH3:6])[CH3:5].Cl>O1CCCC1.C1(C)C=CC=CC=1>[C:4]([N:8]1[C:13](=[O:14])[C:12]([CH3:2])=[C:11]([Cl:16])[CH:10]=[N:9]1)([CH3:7])([CH3:6])[CH3:5]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC(=C(C1=O)Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated at 60° to 70° C.
|
Type
|
ADDITION
|
Details
|
After dropwise addition
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was subjected to reaction at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with 500 ml of a 10% sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 500 ml of water, and then dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
under reduced pressure to give 17.2 g of a crude product
|
Type
|
DISTILLATION
|
Details
|
The crude product was subjected to distillation (boiling point: 60° to 62° C./0.22 mmHg)
|
Type
|
WASH
|
Details
|
to column chromatography [on silica gel; eluting with hexane-acetone (15:1)]
|
Type
|
CUSTOM
|
Details
|
for separation and purification
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C(C1=O)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |